Isopicropodophyllin
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Overview
Description
Isopicropodophyllin is a natural compound that belongs to the lignan family It is derived from the roots of Podophyllum plants and is known for its potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopicropodophyllin can be synthesized through several synthetic routes. One common method involves the extraction of lignan from Podophyllum resin, followed by a series of chemical reactions to isolate and purify this compound. The synthetic process typically includes steps such as hydrogenation, oxidation, and cyclization under controlled conditions to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using techniques such as chromatography. The process is optimized to ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Isopicropodophyllin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Isopicropodophyllin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other lignan derivatives and as a model compound for studying lignan chemistry.
Biology: It is studied for its effects on cellular processes, including cell growth and apoptosis.
Medicine: this compound has shown potential as an anti-cancer agent, particularly in the treatment of solid tumors. It is also being investigated for its antiviral and anti-inflammatory properties.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in various industrial applications
Mechanism of Action
Isopicropodophyllin exerts its effects through several molecular targets and pathways. One of the primary mechanisms involves the inhibition of the insulin-like growth factor-1 receptor (IGF-1R), which plays a crucial role in cell growth and survival. By inhibiting this receptor, this compound can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth. Additionally, it may interact with other cellular pathways involved in inflammation and viral replication .
Comparison with Similar Compounds
Isopicropodophyllin is structurally similar to other lignan compounds, such as podophyllotoxin and picropodophyllin. it has unique properties that distinguish it from these compounds:
Podophyllotoxin: While both compounds are derived from Podophyllum plants, podophyllotoxin is primarily known for its use in the treatment of warts and as a precursor for anti-cancer drugs.
Picropodophyllin: This compound is a stereoisomer of this compound and shares similar inhibitory effects on IGF-1R. .
List of Similar Compounds
- Podophyllotoxin
- Picropodophyllin
- Deoxypodophyllotoxin
- Etoposide (a semi-synthetic derivative of podophyllotoxin)
This compound’s unique properties and potential applications make it a valuable compound in scientific research and industrial applications. Its ability to inhibit key molecular targets and its broad range of biological activities continue to drive interest in further exploring its therapeutic potential.
Properties
IUPAC Name |
(5S,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19+,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-NWTFUFRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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